molecular formula C8H14S B13115337 2H-Thiopyran, tetrahydro-2-(2-propenyl)- CAS No. 62162-10-1

2H-Thiopyran, tetrahydro-2-(2-propenyl)-

Cat. No.: B13115337
CAS No.: 62162-10-1
M. Wt: 142.26 g/mol
InChI Key: NXNMJVPKONBZKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Thiopyran, tetrahydro-2-(2-propenyl)-: is a heterocyclic compound with the molecular formula C8H14S It is a derivative of thiopyran, where the sulfur atom replaces the oxygen atom in the pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Thiopyran, tetrahydro-2-(2-propenyl)- can be achieved through several methods. One common route involves the reaction of pentamethylene sulfide with allyl bromide in the presence of a base such as sodium hydride . The reaction typically occurs in an aprotic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

2H-Thiopyran, tetrahydro-2-(2-propenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like or to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using or to yield thiol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the allylic position using reagents such as or .

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Allylic substituted products

Scientific Research Applications

2H-Thiopyran, tetrahydro-2-(2-propenyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of sulfur-containing pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 2H-Thiopyran, tetrahydro-2-(2-propenyl)- involves its interaction with various molecular targets. The sulfur atom in the thiopyran ring can participate in nucleophilic attacks and coordination with metal ions . These interactions can modulate biological pathways and enzyme activities, leading to its observed bioactivity .

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrothiopyran: A similar compound with a saturated thiopyran ring but without the allyl group.

    2H-Thiopyran: The parent compound with a double bond in the ring.

    Tetrahydro-2H-thiopyran: Another derivative with different substituents on the thiopyran ring.

Uniqueness

2H-Thiopyran, tetrahydro-2-(2-propenyl)- is unique due to the presence of the allyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a candidate for various applications in research and industry .

Properties

CAS No.

62162-10-1

Molecular Formula

C8H14S

Molecular Weight

142.26 g/mol

IUPAC Name

2-prop-2-enylthiane

InChI

InChI=1S/C8H14S/c1-2-5-8-6-3-4-7-9-8/h2,8H,1,3-7H2

InChI Key

NXNMJVPKONBZKA-UHFFFAOYSA-N

Canonical SMILES

C=CCC1CCCCS1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.